molecular formula C8H6N4O B12842243 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile CAS No. 57005-62-6

5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile

Katalognummer: B12842243
CAS-Nummer: 57005-62-6
Molekulargewicht: 174.16 g/mol
InChI-Schlüssel: IYJMZYHPDQHTPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile: is an organic compound with the molecular formula C8H6N4O and a molecular weight of 174.16 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with ethyl, hydroxyl, and dicarbonitrile groups. It is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of ethyl-substituted precursors with nitrile groups in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and as a precursor for the synthesis of advanced materials .

Wirkmechanismus

The mechanism of action of 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in scientific research .

Vergleich Mit ähnlichen Verbindungen

  • 5-Ethyl-6-methoxypyrazine-2,3-dicarbonitrile
  • 5-Ethyl-6-chloropyrazine-2,3-dicarbonitrile
  • 5-Ethyl-6-aminopyrazine-2,3-dicarbonitrile

Comparison: Compared to its analogs, 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. The hydroxyl group enhances its solubility in polar solvents and increases its potential for hydrogen bonding, making it a valuable compound in various applications .

Eigenschaften

CAS-Nummer

57005-62-6

Molekularformel

C8H6N4O

Molekulargewicht

174.16 g/mol

IUPAC-Name

5-ethyl-6-oxo-1H-pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C8H6N4O/c1-2-5-8(13)12-7(4-10)6(3-9)11-5/h2H2,1H3,(H,12,13)

InChI-Schlüssel

IYJMZYHPDQHTPW-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=C(NC1=O)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.